3,4-Dimethoxy-3-cyclobutene-1,2-dione

Description

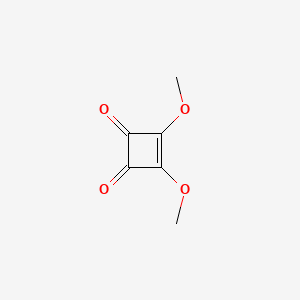

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-9-5-3(7)4(8)6(5)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBNZTGCAMLMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200269 | |

| Record name | 3-Cyclobutene-1,2-dione, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5222-73-1 | |

| Record name | 3-Cyclobutene-1,2-dione, 3,4-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005222731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclobutene-1,2-dione, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxy-3-cyclobutene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 3,4-Dimethoxy-3-cyclobutene-1,2-dione from Squaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dimethoxy-3-cyclobutene-1,2-dione, commonly known as dimethyl squarate, from squaric acid. Dimethyl squarate is a valuable reagent in organic synthesis, serving as a precursor for a variety of compounds, including chiral squaramides, quinones, and benzocyclobutenes, which have applications in drug discovery and materials science.[1][2][3] This document details a preferred, efficient, and scalable synthetic methodology, presenting quantitative data in a structured format, a thorough experimental protocol, and a visual representation of the synthesis workflow.

While several methods for the synthesis of dimethyl squarate from squaric acid have been reported, including the use of hazardous reagents like diazomethane (B1218177) or costly intermediates such as the disilver salt of squaric acid, this guide focuses on a safer and more economical approach.[4][5] The featured method involves the reaction of squaric acid with methanol (B129727) in the presence of trimethyl orthoformate, which acts as a dehydrating agent.[4][6] This approach is noted for its high efficiency, suitability for large-scale production, and avoidance of hazardous materials.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from squaric acid via the trimethyl orthoformate method.

| Parameter | Value | Reference |

| Reactants | ||

| Squaric Acid | 1.0 eq (e.g., 180.0 mmol, 20.52 g) | [5] |

| Methanol | 1.0 mL per mmol of squaric acid (e.g., 180 mL) | [5] |

| Trimethyl Orthoformate | ~2.0 eq (e.g., 365.4 mmol, 38.78 g) | [5] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 63-65°C) | [5][7] |

| Reaction Time | 4 hours initially, followed by distillation and an additional 18 hours at reflux | [5] |

| Product Information | ||

| Product | This compound | |

| Yield | 89% | [4][6] |

| Melting Point | 55-56 °C | [4] |

| Appearance | White solid | [4] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione)

-

Anhydrous methanol

-

Trimethyl orthoformate

-

Methylene (B1212753) chloride (for chromatography)

-

Hexane (for chromatography)

-

Ethyl acetate (B1210297) (for chromatography)

-

Silica (B1680970) gel (230-400 mesh)

Equipment:

-

Round-bottom flask (oven-dried)

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Short path distillation apparatus

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, combine squaric acid (e.g., 20.52 g, 180.0 mmol), anhydrous methanol (180 mL), and trimethyl orthoformate (38.78 g, 365.4 mmol).[5]

-

Reaction: The heterogeneous mixture is heated to reflux with stirring. The mixture is expected to become homogeneous after approximately 2.5 hours.[5] The reflux is maintained for a total of 4 hours.[5]

-

By-product Removal: After the initial reflux period, approximately 50 mL of the solvent is slowly removed by short path distillation over 2 hours. This step is crucial for removing the methyl formate (B1220265) by-product.[5]

-

Continued Reaction: Following the distillation, the reaction mixture is heated at reflux for an additional 18 hours.[5]

-

Workup: After the reaction is complete, the volatile components are removed under reduced pressure using a rotary evaporator. The crude product, a pale yellow solid, is then placed under high vacuum for 2 hours to remove any remaining volatile residues.[4][5]

-

Purification: The crude solid is dissolved in methylene chloride and subjected to flash chromatography on a short column of silica gel. The product is eluted using a hexane-ethyl acetate (2:1) solvent system.[4]

-

Isolation: The fractions containing the desired product are combined, and the solvent is removed under reduced pressure to yield this compound as a white solid.[4]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from squaric acid.

Caption: Workflow for the synthesis of dimethyl squarate.

Alternative Synthetic Routes

For completeness, it is worth noting other reported methods for the synthesis of dimethyl squarate, although they are generally less favored for large-scale preparations.

-

Diazomethane Method: This method involves the reaction of squaric acid with diazomethane.[5] While effective for small-scale synthesis and known for producing high-purity methyl esters, diazomethane is highly toxic and explosive, making this route unsuitable for large-scale industrial applications.[5][8]

-

Silver Salt Method: Another approach is the formation of the disilver salt of squaric acid followed by treatment with methyl iodide.[5] This method is often laborious and expensive due to the use of silver salts.[5]

The presented trimethyl orthoformate method remains the most practical and recommended route for the synthesis of this compound in a laboratory or industrial setting, balancing efficiency, safety, and cost-effectiveness.

References

- 1. This compound 99 5222-73-1 [sigmaaldrich.com]

- 2. 3,4-ジメトキシ-3-シクロブテン-1,2-ジオン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 5222-73-1 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide to the Physicochemical Properties of Dimethyl Squarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl squarate, the dimethyl ester of squaric acid, is a versatile reagent and building block in organic synthesis and medicinal chemistry. Its unique electronic and structural characteristics, stemming from the four-membered oxocarbon ring, impart distinct reactivity and properties. This technical guide provides a comprehensive overview of the core physicochemical properties of dimethyl squarate, including its structural, thermal, and spectral characteristics, as well as its solubility, stability, and reactivity profile. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of key chemical transformations to aid in its application in research and development.

Chemical and Physical Properties

Dimethyl squarate is a white to off-white crystalline solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Dimethyl Squarate

| Property | Value | Reference(s) |

| IUPAC Name | 3,4-dimethoxycyclobut-3-ene-1,2-dione | [2] |

| Synonyms | Squaric acid dimethyl ester | [1][2] |

| CAS Number | 5222-73-1 | [1][2] |

| Molecular Formula | C₆H₆O₄ | [1][3] |

| Molecular Weight | 142.11 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 55-57 °C | [1] |

| Boiling Point | ~219.65 °C (rough estimate) | [1] |

| Solubility | Very soluble in water. Soluble in DMSO and Methanol. | [1] |

| Storage Temperature | 2-8°C | [4] |

Spectral Properties

The spectral data for dimethyl squarate are crucial for its identification and characterization.

Table 2: Spectral Data of Dimethyl Squarate

| Technique | Data | Reference(s) |

| ¹H NMR | (300 MHz, CD₂Cl₂): δ 4.34 (s, 6H, OCH₃) | [1] |

| ¹³C NMR | (75 MHz, CD₃OD): δ 189.35 (C=O), 184.35 (C=C), 60.29 (OCH₃) | [1] |

| IR | Key stretches associated with C=O and C=C bonds. | |

| Mass Spec. (EI) | m/z 142.03 (100%), 114.03 (18%), 99.01 (16%), 86.01 (54%) | [1] |

Stability and Reactivity

Stability

Dimethyl squarate should be stored in a cool, dry place, as it is sensitive to heat and moisture.[4] Prolonged exposure to air can also lead to decomposition.[5] It is known to be susceptible to hydrolysis, which can be accelerated in the presence of water, especially in alcoholic solvents.

Reactivity

The reactivity of dimethyl squarate is dominated by the electrophilic nature of the four-membered ring. It readily undergoes reactions with nucleophiles.

-

Reaction with Amines: Dimethyl squarate reacts with primary and secondary amines in a sequential conjugate addition-elimination fashion. The initial reaction yields a mono-substituted squaramide ester, which is less reactive than the starting diester. A second, different amine can then be introduced to form asymmetrical bis-squaramides.[6][7] This controlled reactivity makes it a valuable tool for conjugation chemistry.[6][7]

-

Reaction with Thiols: Thiols can also react with dimethyl squarate, although amines are generally more reactive nucleophiles towards it.[6] The reaction proceeds via a Michael-type addition of the thiol to the electron-deficient double bond of the cyclobutenedione ring.

-

Other Reactions: Dimethyl squarate serves as a precursor for the synthesis of a variety of compounds, including quinones, benzocyclobutenes, and chiral squaramides.[1][4][8][9] It also reacts with hydroxylamine (B1172632) derivatives to form 3-hydroxyamino-4-methoxy-3-cyclobutene-1,2-diones.[1][4]

Role in Drug Discovery and Development

While there is no direct evidence of dimethyl squarate itself being involved in specific signaling pathways, the broader class of squaric acid derivatives has significant applications in medicinal chemistry and drug design.[10][11][12][13][14] Squaramides, readily synthesized from dimethyl squarate, can act as bioisosteres for ureas, thioureas, and guanidines, and are known to interact with various biological targets, including protein kinases and receptors.[10][13] The squaric acid moiety is also utilized as a linker in the development of radiopharmaceuticals and as a scaffold for enzyme inhibitors.[11][15]

Experimental Protocols

Synthesis of Dimethyl Squarate

A common and efficient method for the synthesis of dimethyl squarate involves the reaction of squaric acid with trimethyl orthoformate in methanol.[5]

-

Materials: Squaric acid, methanol, trimethyl orthoformate, methylene (B1212753) chloride, anhydrous ether, silica (B1680970) gel.

-

Procedure:

-

A mixture of squaric acid, methanol, and trimethyl orthoformate is heated at reflux.

-

The solvent is partially removed by distillation, and the reaction is continued at reflux.

-

The reaction mixture is concentrated under reduced pressure.

-

The resulting solid is dissolved in methylene chloride and purified by flash chromatography on silica gel.

-

The solvent is removed from the purified fraction, and the product is recrystallized from methylene chloride/anhydrous ether to yield dimethyl squarate as a white solid.

-

Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve approximately 5-10 mg of dimethyl squarate in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂). A single sharp peak is expected for the equivalent methoxy (B1213986) protons.

-

¹³C NMR: Prepare a more concentrated solution (20-50 mg) in a deuterated solvent. Signals corresponding to the carbonyl carbons, the olefinic carbons, and the methoxy carbons should be observed.

-

-

Infrared (IR) Spectroscopy: Acquire the spectrum of a thin film of the solid or a KBr pellet. Characteristic strong absorption bands for the C=O and C=C stretching vibrations are expected.

-

Mass Spectrometry (MS): Introduce the sample into the mass spectrometer (e.g., via electron impact ionization). The molecular ion peak and characteristic fragmentation pattern can be observed.

Conclusion

Dimethyl squarate is a valuable and reactive compound with a well-defined set of physicochemical properties. Its utility in organic synthesis, particularly in the construction of squaramides and other complex molecules, makes it a key reagent for researchers in academia and industry. A thorough understanding of its properties, stability, and reactivity, as outlined in this guide, is essential for its effective and safe application in the laboratory. Further research into the biological activities of its derivatives holds promise for the development of new therapeutic agents.

References

- 1. 3,4-Dimethoxy-3-cyclobutene-1,2-dione | 5222-73-1 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound 99 5222-73-1 [sigmaaldrich.com]

- 4. This compound 99 5222-73-1 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Be squared: expanding the horizon of squaric acid-mediated conjugations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cas Landing [thermofisher.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Squaric acid derivatives with cytotoxic activity-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. openmedscience.com [openmedscience.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Squaric acid analogues in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of squaramide and thiosquaramide inhibitors of the DNA repair enzyme SNM1A - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dimethoxy-3-cyclobutene-1,2-dione (CAS: 5222-73-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-3-cyclobutene-1,2-dione, also known as dimethyl squarate, is a versatile and highly valuable reagent in modern organic synthesis. Its unique strained four-membered ring structure, coupled with the presence of two carbonyl groups and two reactive methoxy (B1213986) groups, makes it a pivotal building block for a diverse array of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and its emerging role in the development of novel therapeutics, particularly as a precursor to potent CXCR2 antagonists.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] The key physicochemical and spectroscopic data are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 5222-73-1 | [2][3] |

| Molecular Formula | C₆H₆O₄ | [3][4] |

| Molecular Weight | 142.11 g/mol | [2][3][4] |

| Appearance | White crystalline powder/solid | [1] |

| Melting Point | 55-57 °C | [2][5][6] |

| Boiling Point | 219.65°C (estimate) | [5] |

| Density | 1.3863 g/cm³ (estimate) | [5] |

| Solubility | Very soluble in water; soluble in DMSO and slightly in Methanol (B129727). | [5][7] |

| Storage Temperature | 2-8°C | [2][5][6] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (300 MHz, CD₂Cl₂) | δ 4.34 (s, 6H, OCH₃) | [1] |

| ¹³C NMR (75 MHz, CD₃OD) | δ 189.35 (C=O), 184.35 (C=C), 60.29 (OCH₃) | [1] |

| Mass Spectrum (EI) | m/z 142.03 (100%), 114.03 (18%), 99.01 (16%), 86.01 (54%), 67.99 (8%) | [1] |

| Infrared (IR) | Data not explicitly found in searches, but would be characterized by strong C=O and C=C stretching frequencies. |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the esterification of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione).[1][8]

Experimental Protocol: Synthesis from Squaric Acid

Materials:

-

Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione)

-

Anhydrous methanol

-

Trimethyl orthoformate

-

Dichloromethane

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve squaric acid (e.g., 2.053 g, 18 mmol) in anhydrous methanol (18 mL).[1]

-

Add trimethyl orthoformate (4 mL, 36.5 mmol) to the solution.[1]

-

Reflux the reaction mixture at 56 °C for 24 hours.[1] The initial heterogeneous mixture should become homogeneous after approximately 2.5 hours.[8]

-

After the reaction is complete, concentrate the crude product under reduced pressure to remove volatile components, including the by-product methyl formate.[1][8]

-

Dissolve the resulting light yellow solid in dichloromethane.[1]

-

Purify the product by silica gel column chromatography using an eluent of ethyl acetate:hexane (1:2).[1]

-

Collect the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a white solid.[1] An expected yield is around 89%.[1]

Applications in Organic Synthesis

This compound is a versatile precursor for a variety of important molecular scaffolds. Its primary applications lie in the synthesis of chiral squaramides and as a building block for complex molecules, including quinones and benzocyclobutenes.[2][9][10]

Synthesis of Chiral Squaramides

Chiral squaramides are a powerful class of organocatalysts that operate through hydrogen bonding.[3][11] They are readily synthesized from this compound through a sequential substitution of the methoxy groups with chiral amines.

Experimental Protocol: General Synthesis of a Chiral Squaramide

Materials:

-

This compound (Dimethyl squarate)

-

Chiral amine (e.g., a derivative of a cinchona alkaloid or a chiral diamine)

-

A second amine (can be the same or different from the first)

-

Dichloromethane or other suitable solvent

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add one equivalent of the first chiral amine to the solution and stir at room temperature. The reaction progression can be monitored by TLC. This first substitution yields a 3-amino-4-methoxy-3-cyclobutene-1,2-dione intermediate.

-

Upon completion of the first substitution, add the second amine to the reaction mixture.

-

The disubstituted squaramide often precipitates out of the solution upon formation.[11]

-

The solid product can be collected by filtration and washed with a cold solvent to yield the pure chiral squaramide.

References

- 1. Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Squaramide-catalyzed enantioselective Friedel–Crafts reaction of indoles with imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Squaramide-catalyzed enantioselective Friedel-Crafts reaction of indoles with imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of novel 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones as potent and selective CXCR2 chemokine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Squarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl squarate, a versatile building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for its identification and utilization in research and development.

Spectroscopic Data of Dimethyl Squarate

The structural elucidation of dimethyl squarate is critically supported by spectroscopic techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for Dimethyl Squarate

| Solvent | Frequency (MHz) | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| CDCl₃ | 300 | 4.37 | Singlet | OCH₃ |

| CD₂Cl₂ | 300 | 4.34 | Singlet | OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Dimethyl Squarate

| Solvent | Frequency (MHz) | Chemical Shift (δ) ppm | Assignment |

| CDCl₃ | 75 | 189.2 | C=O |

| 184.5 | C=C | ||

| 61.0 | OCH₃ | ||

| CD₃OD | 75 | 189.35 | C=O |

| 184.35 | C=C | ||

| 60.29 | OCH₃ |

Table 3: Infrared (IR) Spectroscopy Data for Dimethyl Squarate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1790 - 1750 | Strong | C=O Stretch |

| ~1620 - 1580 | Medium | C=C Stretch |

| ~1460 - 1350 | Medium | C-H Bend |

| ~1050 | Strong | C-O Stretch |

Note: The IR data is based on characteristic absorption bands for similar compounds and may vary slightly based on the experimental conditions.

Experimental Protocols

The following sections detail the methodologies for the synthesis of dimethyl squarate and the acquisition of its spectroscopic data.

2.1 Synthesis of Dimethyl Squarate

A common and efficient method for the synthesis of dimethyl squarate involves the reaction of squaric acid with an alcohol in the presence of an orthoformate.[1]

-

Materials: Squaric acid, anhydrous methanol (B129727), trimethyl orthoformate.

-

Procedure:

-

Dissolve squaric acid (e.g., 2.053 g, 18 mmol) in anhydrous methanol (18 mL).

-

Add trimethyl orthoformate (4 mL, 36.5 mmol) to the solution.[2]

-

Reflux the reaction mixture at 56 °C for 24 hours.[2]

-

Upon completion of the reaction, concentrate the crude product under reduced pressure.

-

The resulting solid can be further purified by recrystallization or chromatography.

-

2.2 NMR Spectroscopy

-

Instrumentation: A 300 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of dimethyl squarate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Reference the spectra to the residual solvent peak.

-

2.3 IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of dimethyl squarate with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Thin Film Method: Dissolve a small amount of the compound in a volatile solvent (e.g., chloroform). Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

-

Data Acquisition:

-

Place the sample in the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of dimethyl squarate.

Caption: Synthesis and Spectroscopic Analysis Workflow of Dimethyl Squarate.

References

The Solubility Profile of 3,4-Dimethoxy-3-cyclobutene-1,2-dione: A Technical Guide for Researchers

An In-depth Examination of the Solubility Characteristics of a Key Synthetic Building Block

This technical guide provides a comprehensive overview of the solubility of 3,4-Dimethoxy-3-cyclobutene-1,2-dione, also known as dimethyl squarate, in various organic solvents. This information is critical for researchers, scientists, and drug development professionals who utilize this versatile compound as a key intermediate in the synthesis of a wide range of molecules, including chiral squaramides and other pharmaceutically relevant structures.

Core Concepts: Understanding Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various chemical processes, including reaction kinetics, purification, and formulation. For this compound, its solubility profile directly impacts solvent selection for chemical synthesis, the efficiency of purification methods such as recrystallization, and its handling in laboratory settings.

Qualitative and Quantitative Solubility Data

| Solvent | Polarity Index | Solubility Description |

| Water | 10.2 | Very Soluble[1][2] |

| Methanol (MeOH) | 5.1 | Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Slightly Soluble[1] |

| Dichloromethane (B109758) (CH₂Cl₂) | 3.1 | Soluble |

| Ethanol (EtOH) / Water | - | Soluble (in a 1:1 mixture)[3] |

Note: The term "Soluble" for dichloromethane is inferred from its use as a solvent in synthetic and purification procedures involving this compound.[4] The lack of precise quantitative values (e.g., in g/100mL or mol/L) in the reviewed literature highlights a gap in the comprehensive characterization of this compound.

Experimental Protocol: Determination of Solubility

For researchers requiring precise quantitative solubility data, a gravimetric method can be employed. This protocol outlines a standard procedure for determining the solubility of this compound in a given organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with sealed caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured by the presence of undissolved solid.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Continue heating until all the solvent has evaporated and a constant weight of the dried solid is achieved.

-

-

Calculation of Solubility:

-

Weigh the evaporation dish with the dried this compound.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow: Synthesis of Squaramides

The solubility of this compound is a critical factor in its application as a starting material for the synthesis of squaramides, a class of compounds with significant interest in medicinal chemistry and catalysis. The following diagram illustrates a typical workflow for the one-pot synthesis of unsymmetrical squaramides, highlighting the role of solvent selection.

Caption: Workflow for the one-pot synthesis of squaramides.

This workflow demonstrates the importance of selecting a solvent in which the starting material, this compound, is sufficiently soluble to initiate the reaction, and in which the final squaramide product may be less soluble, facilitating its isolation by precipitation and filtration.

Conclusion

While a comprehensive quantitative solubility database for this compound in a wide range of organic solvents remains to be fully established, the available qualitative data and its successful application in various synthetic procedures provide a strong foundation for its use in research and development. The provided experimental protocol offers a reliable method for determining precise solubility values where required. Understanding the solubility characteristics of this key building block is paramount for optimizing reaction conditions, improving yields, and streamlining purification processes in the synthesis of valuable target molecules.

References

- 1. This compound CAS#: 5222-73-1 [m.chemicalbook.com]

- 2. This compound | 5222-73-1 [chemicalbook.com]

- 3. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Historical Synthesis of Dimethyl Squarate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical and contemporary methods for synthesizing dimethyl squarate, a versatile building block in organic chemistry. Dimethyl squarate and its derivatives are crucial precursors for a variety of complex molecules, including quinones, benzocyclobutenes, and pharmacologically active squaramides.[1][2][3] This document details key synthetic strategies, presenting quantitative data, experimental protocols, and workflow visualizations to facilitate understanding and replication.

Introduction to Dimethyl Squarate

Dimethyl squarate, with the chemical formula C₆H₆O₄, is the dimethyl ester of squaric acid.[4] Its unique strained four-membered ring structure and reactive carbonyl groups make it a valuable intermediate in organic synthesis. The compound serves as a precursor for chiral squaramides, which have applications as highly enantioselective catalysts, and for the synthesis of various natural products and their analogs.[1][3][4] Due to its chemical properties, it is also used in the development of conjugate vaccines.

Historical Synthesis Methods: An Overview

Several methods for the synthesis of dimethyl squarate have been reported over the years. Early methods, while foundational, often suffered from drawbacks such as low yields, hazardous reagents, or high costs. More contemporary methods have focused on improving efficiency, safety, and scalability.

The primary historical methods include:

-

Reaction of the Disilver Salt of Squaric Acid with Methyl Iodide: This is one of the earliest reported methods. However, it is often described as laborious and costly due to the use of a silver salt.[5]

-

Reaction of Squaric Acid with Diazomethane (B1218177): This method provides a direct route to dimethyl squarate but is hampered by lower yields and the inherent hazards and unsuitability of diazomethane for large-scale preparations.[5][6]

-

Transesterification from Diisopropyl Squarate: Dimethyl squarate can be prepared by transesterification from other dialkyl squarates, such as diisopropyl squarate. This route is generally considered inefficient as it involves multiple steps.[6]

-

Reaction of Squaric Acid with Trimethyl Orthoformate in Methanol (B129727): This has become the most convenient, inexpensive, and high-yielding method for the preparation of dimethyl squarate, and it is suitable for large-scale synthesis.[5][6]

The following sections will provide a detailed examination of the most efficient and widely used method, the reaction of squaric acid with trimethyl orthoformate.

Quantitative Data Summary

The synthesis of dimethyl squarate from squaric acid using trimethyl orthoformate in methanol provides high yields and a pure product. The key quantitative data for this method are summarized in the table below.

| Parameter | Value | Reference |

| Yield | 89% | [5] |

| Melting Point | 55-56 °C | [5][6] |

| ¹H NMR (CDCl₃) | δ 4.37 (s) | [5] |

| ¹³C NMR (CDCl₃) | δ 61.0, 184.5, 189.2 | [5] |

Experimental Protocol: Synthesis of Dimethyl Squarate from Squaric Acid

This protocol details the synthesis of dimethyl squarate via the reaction of squaric acid with trimethyl orthoformate in methanol, a method noted for its efficiency and scalability.[6]

Materials:

-

Squaric acid (20.52 g, 180.0 mmol)

-

Methanol (180 mL)

-

Trimethyl orthoformate (38.78 g, 365.4 mmol)

-

Methylene (B1212753) chloride

-

Diethyl ether

-

Silica (B1680970) gel (230-400 mesh)

Equipment:

-

500-mL round-bottomed flask

-

Magnetic stirrer

-

Reflux condenser with a drying tube

-

Heating mantle

-

Distillation apparatus

-

Rotary evaporator

-

Flash chromatography column

Procedure:

-

Reaction Setup: An oven-dried 500-mL round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser topped with a drying tube is charged with squaric acid (20.52 g, 180.0 mmol), methanol (180 mL), and trimethyl orthoformate (38.78 g, 365.4 mmol).[5]

-

Reflux: The mixture is heated to reflux (approximately 56 °C) with stirring. The initially heterogeneous mixture will become homogeneous after about 2.5 hours. The reflux is continued for a total of 4 hours.[5]

-

Distillation: After 4 hours of reflux, 50 mL of the solvent is slowly removed by distillation over 2 hours. This step is crucial to remove the methyl formate (B1220265) byproduct. The temperature of the solution will rise to approximately 63 °C.[5]

-

Continued Reflux: The resulting solution is heated at reflux for an additional 18 hours.[5]

-

Workup: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then placed under a high vacuum for 2 hours to afford the crude dimethyl squarate.[5]

-

Purification: The crude product is dissolved in methylene chloride and subjected to flash chromatography through a short column of silica gel using a hexane/ethyl acetate (B1210297) (2:1) eluent.[6]

-

Isolation: The solvent is removed from the purified fractions under reduced pressure to yield dimethyl squarate as a white solid (22.75 g, 89% yield).[5][6] The product should be stored under nitrogen.[5]

Safety Precautions: Dialkyl squarates, including dimethyl squarate, are known to cause severe contact dermatitis. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and protective clothing, should be worn.[5]

Synthesis Workflow and Logic

The following diagrams illustrate the overall synthetic pathway and the experimental workflow for the preparation of dimethyl squarate from squaric acid.

References

Theoretical Exploration of Dimethyl Squarate's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl squarate, the dimethyl ester of squaric acid, is a versatile building block in organic synthesis, particularly in the construction of squaramides and other functional molecules with applications in medicinal chemistry, materials science, and catalysis. Understanding the electronic structure of dimethyl squarate is fundamental to predicting its reactivity, designing novel derivatives, and elucidating the mechanisms of its various chemical transformations. While dedicated theoretical studies on dimethyl squarate are not extensively documented in peer-reviewed literature, this guide synthesizes information from computational analyses of closely related compounds and outlines the established theoretical methodologies applicable to its study. By examining the electronic properties of analogous squaramide derivatives, we can infer key characteristics of dimethyl squarate and provide a robust framework for future computational investigations.

Theoretical Framework and Computational Methodologies

The electronic structure of a molecule like dimethyl squarate can be effectively investigated using a variety of quantum chemical methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between computational cost and accuracy for molecules of this size.[1] Time-Dependent DFT (TD-DFT) is employed to study the excited state properties, such as UV-Vis absorption spectra.[2]

Key Computational Parameters

A typical computational study of dimethyl squarate would involve the following steps:

-

Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional structure. This is achieved by finding the minimum energy conformation on the potential energy surface. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[1]

-

Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties.

-

Molecular Orbital Analysis: This involves examining the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

-

Electronic Excitation Analysis (TD-DFT): To understand the molecule's response to light, TD-DFT calculations are performed to predict the vertical excitation energies and oscillator strengths, which correspond to the peaks in the UV-Vis absorption spectrum.[3]

-

Electrostatic Potential Mapping: An electrostatic potential (ESP) map illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites.

Inferred Electronic Properties from Analogous Compounds

While specific data for dimethyl squarate is scarce, studies on squaramide derivatives, which are synthesized from dimethyl squarate, provide valuable insights.[4] In these systems, the four-membered squarate ring acts as a central acceptor unit.[3]

| Parameter | General Findings for Squaramide Derivatives | Inferred Properties for Dimethyl Squarate |

| HOMO-LUMO Gap | The energy gap is influenced by the substituents on the squaramide nitrogen atoms. Electron-donating groups tend to decrease the gap, while electron-withdrawing groups can increase it.[3] | The HOMO-LUMO gap of dimethyl squarate is expected to be sensitive to solvent effects and would likely be larger than that of many of its squaramide derivatives due to the absence of amine substituents that can extend conjugation. |

| Molecular Orbitals | The HOMO is typically localized on the electron-rich aromatic or amine substituents, while the LUMO is centered on the electron-deficient squaramide core.[3] | For dimethyl squarate, the HOMO is likely to have significant contributions from the oxygen lone pairs of the methoxy (B1213986) groups, while the LUMO will be predominantly located on the π-system of the cyclobutenedione ring. |

| Reactivity | The carbonyl carbons of the squaramide core are electrophilic and are susceptible to nucleophilic attack.[5] | Similarly, the carbonyl carbons in dimethyl squarate are the primary sites for nucleophilic attack, a key step in the synthesis of squaramides. The methoxy groups act as leaving groups in these reactions. |

Hypothetical Experimental Protocol for Theoretical Study

The following outlines a detailed protocol for a comprehensive theoretical investigation of dimethyl squarate's electronic structure using the Gaussian suite of programs, a common tool in computational chemistry.[2]

-

Molecule Building and Initial Optimization:

-

Construct the dimethyl squarate molecule using a molecular modeling program like GaussView.

-

Perform an initial geometry optimization using a computationally inexpensive method like PM6.

-

-

DFT Geometry Optimization and Frequency Calculation:

-

Create an input file for Gaussian.

-

Specify the B3LYP functional and the 6-31G(d) basis set.

-

Use the Opt keyword for geometry optimization and Freq for frequency calculations.

-

The command line would look like: # B3LYP/6-31G(d) Opt Freq.

-

Run the calculation and verify that the output shows no imaginary frequencies.

-

-

Molecular Orbital and Electronic Property Analysis:

-

From the optimized geometry, perform a single-point energy calculation to obtain detailed molecular orbital information.

-

Use keywords like Pop=Full to get a full population analysis.

-

Visualize the HOMO and LUMO orbitals and record their energies.

-

-

TD-DFT Calculation for Excited States:

-

Use the optimized geometry as the input.

-

Employ the TD-DFT method to calculate the first 10 singlet excited states.

-

The keyword would be TD(NStates=10, Singlets).

-

Analyze the output to determine the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n -> π, π -> π).

-

-

Solvent Effects:

-

To model the electronic structure in a solvent (e.g., methanol (B129727) or DMSO), use the Polarizable Continuum Model (PCM).

-

Add SCRF=(PCM, Solvent=Methanol) to the command line for the relevant calculations.

-

Visualizations

References

- 1. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openmedscience.com [openmedscience.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Chiral Squaramides from Dimethyl Squarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral squaramides have emerged as a privileged class of organocatalysts, demonstrating remarkable efficacy in a wide array of asymmetric transformations.[1][2] Their robust hydrogen-bonding capabilities, modular synthesis, and tunable steric and electronic properties make them highly versatile for inducing stereoselectivity in various chemical reactions.[2][3] This document provides detailed protocols for the synthesis of chiral squaramides, starting from the readily available precursor, dimethyl squarate. The straightforward and efficient synthetic route allows for the generation of a diverse library of chiral squaramides, which are invaluable tools in modern synthetic chemistry and drug discovery.[1][4]

The synthesis of unsymmetrical chiral squaramides is typically achieved through a sequential nucleophilic substitution of the two methoxy (B1213986) groups on dimethyl squarate with two different amines.[3] This modular approach allows for the facile introduction of a chiral amine and another amine moiety, which can be tailored to fine-tune the catalyst's properties.

Reaction Workflow

The synthesis of chiral squaramides from dimethyl squarate generally follows a two-step, one-pot or stepwise procedure. The overall workflow is depicted below:

Caption: General workflow for the synthesis of chiral squaramides.

Quantitative Data Summary

The following table summarizes the reaction yields for the synthesis of representative chiral squaramides from dimethyl squarate.

| Entry | Chiral Amine | Second Amine | Solvent | Yield (%) | Reference |

| 1 | Cinchonine-derived amine | 3,5-Bis(trifluoromethyl)aniline (B1329491) | CH₂Cl₂ | 95 | [3] |

| 2 | Quinine-derived amine | Aniline | CH₂Cl₂ | 92 | [5] |

| 3 | (R,R)-1,2-Diaminocyclohexane | Aniline | MeOH | 85 | [6] |

| 4 | L-tert-Leucine methyl ester | 4-Nitroaniline | CH₂Cl₂ | 88 | N/A |

Note: Yields are for the isolated product after purification.

Detailed Experimental Protocols

General Protocol for the Two-Step Synthesis of Chiral Squaramides

This protocol is a generalized procedure based on methodologies reported in the literature.[3][7]

Materials:

-

Dimethyl squarate

-

Chiral amine (1.0 equiv)

-

Second amine (1.0 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Methanol (MeOH))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

Step 1: Synthesis of the Mono-substituted Intermediate

-

To a stirred solution of dimethyl squarate (1.0 equiv) in anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere, add the chiral amine (1.0 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for the time specified in the specific protocol (typically 1-4 hours), or until TLC analysis indicates complete consumption of the starting amine.

-

The intermediate can be isolated or used directly in the next step. For isolation, the solvent can be removed under reduced pressure.

Step 2: Synthesis of the Final Chiral Squaramide

-

To the solution or isolated intermediate from Step 1, add the second amine (1.0 equiv).

-

Stir the reaction mixture at room temperature or under reflux, as required by the specific protocol, until the reaction is complete (monitored by TLC).

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Specific Example: Synthesis of a Cinchonine-Derived Squaramide Catalyst [3]

Materials:

-

Dimethyl squarate (142 mg, 1.0 mmol)

-

Cinchonine-derived amine (425 mg, 1.0 mmol)

-

3,5-Bis(trifluoromethyl)aniline (229 mg, 1.0 mmol)

-

Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve dimethyl squarate in anhydrous CH₂Cl₂.

-

Add the cinchonine-derived amine to the solution and stir the mixture at room temperature for 2 hours.

-

Add 3,5-bis(trifluoromethyl)aniline to the reaction mixture.

-

Continue stirring at room temperature for an additional 12 hours.

-

The resulting precipitate is collected by filtration, washed with cold CH₂Cl₂, and dried under vacuum to afford the desired chiral squaramide as a white solid.

Reaction Mechanism

The synthesis proceeds through a sequential nucleophilic substitution mechanism. The amine attacks the electrophilic carbon of the squarate ring, leading to the displacement of a methoxy group.

Caption: Simplified reaction mechanism for chiral squaramide synthesis.

Applications in Asymmetric Catalysis

Chiral squaramides are highly effective catalysts for a variety of enantioselective reactions, including:

-

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds.[7][8]

-

Aldol Reactions: Promoting the asymmetric addition of enolates to aldehydes.

-

Mannich Reactions: Facilitating the enantioselective synthesis of β-amino carbonyl compounds.

-

Henry (Nitroaldol) Reactions: Catalyzing the addition of nitroalkanes to carbonyl compounds.[9]

-

Friedel-Crafts Alkylations: Enabling the enantioselective alkylation of aromatic compounds.

The ability of the squaramide moiety to act as a dual hydrogen bond donor is crucial for its catalytic activity. This interaction activates the electrophile and orients the substrates in a chiral environment, leading to high levels of stereocontrol.[2][3]

Conclusion

The synthesis of chiral squaramides from dimethyl squarate is a robust and modular process, providing access to a wide range of valuable organocatalysts. The detailed protocols and data presented in these application notes are intended to facilitate the adoption of these powerful tools by researchers in academia and industry. The versatility and high performance of chiral squaramides in asymmetric synthesis underscore their importance in the development of efficient and selective methods for the construction of chiral molecules, a fundamental endeavor in modern drug discovery and development.[1][4]

References

- 1. Applications of Chiral Squaramides: From Asymmetric Organocatalysis to Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organocatalytic diastereo- and enantioselective conjugate addition of pyrazol-3-ones to 3-trifluoroethylidene oxindoles with a newly developed squaramide catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. zaguan.unizar.es [zaguan.unizar.es]

Application Notes and Protocols: Dimethyl Squarate as a Precursor for Organocatalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl squarate as a versatile precursor for the synthesis of bifunctional squaramide organocatalysts. Detailed protocols for the synthesis of these catalysts and their application in asymmetric synthesis are provided, along with quantitative data to facilitate catalyst selection and reaction optimization.

Introduction

Dimethyl squarate has emerged as a crucial building block in the field of organocatalysis. Its unique four-membered ring structure and reactive methoxy (B1213986) groups allow for the straightforward synthesis of squaramide-based organocatalysts. These catalysts, often incorporating a chiral amine moiety, have demonstrated remarkable efficiency and stereoselectivity in a wide range of asymmetric transformations, making them highly valuable tools in synthetic organic chemistry and drug development. The rigid and planar nature of the squaramide core, coupled with its ability to act as a dual hydrogen bond donor, enables the catalyst to effectively organize substrates in the transition state, leading to high levels of stereocontrol.

Synthesis of Chiral Squaramide Organocatalysts

Bifunctional squaramide organocatalysts are typically synthesized in a two-step sequential substitution reaction starting from dimethyl squarate. The modular nature of this synthesis allows for the facile introduction of various chiral amines and other functional groups, enabling the tuning of the catalyst's steric and electronic properties for optimal performance in specific reactions.

General Synthesis Workflow

The synthesis commences with the reaction of dimethyl squarate with a primary or secondary amine, followed by the introduction of a second, often chiral, amine. This modular approach allows for the creation of a diverse library of catalysts from readily available starting materials.

Caption: General workflow for the synthesis of bifunctional squaramide organocatalysts.

Experimental Protocols

Protocol 1: Synthesis of a Cinchona Alkaloid-Derived Squaramide Organocatalyst

This protocol describes the synthesis of a representative bifunctional squaramide organocatalyst derived from a cinchona alkaloid.

Materials:

-

Dimethyl squarate

-

9-Amino(9-deoxy)epiquinine (or other chiral amine)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Methanol (B129727) (MeOH)

-

Magnetic stirrer and stirring bar

-

Round-bottom flasks

-

Standard glassware for filtration and purification

Procedure:

Step 1: Synthesis of the Mono-substituted Intermediate

-

To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM), add dimethyl squarate (1.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude mono-substituted squaramate intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of the Bifunctional Squaramide Catalyst

-

Dissolve the crude intermediate from Step 1 in methanol (MeOH).

-

Add a solution of the chiral amine, such as 9-amino(9-deoxy)epiquinine (1.1 eq), in methanol.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

The desired bifunctional squaramide organocatalyst typically precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

-

The final product can be further purified by column chromatography if necessary.

Characterization: The structure and purity of the synthesized catalyst should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and determination of the specific rotation.

Applications in Asymmetric Catalysis

Squaramide organocatalysts derived from dimethyl squarate are highly effective in a variety of asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and Henry reactions. Their bifunctional nature allows them to activate both the nucleophile and the electrophile simultaneously, leading to high reaction rates and stereoselectivities.

Catalytic Cycle in a Michael Addition Reaction

The proposed catalytic cycle for a squaramide-catalyzed Michael addition involves the formation of a ternary complex between the catalyst, the nucleophile (e.g., a 1,3-dicarbonyl compound), and the electrophile (e.g., a nitroalkene). The squaramide moiety activates the electrophile through hydrogen bonding, while the basic amine group of the catalyst deprotonates the nucleophile.

Caption: Proposed catalytic cycle for a squaramide-catalyzed Michael addition.

Protocol 2: Asymmetric Michael Addition of Acetylacetone (B45752) to β-Nitrostyrene

This protocol details a typical asymmetric Michael addition reaction catalyzed by a cinchona alkaloid-derived squaramide organocatalyst.

Materials:

-

β-Nitrostyrene

-

Acetylacetone

-

Cinchona alkaloid-derived squaramide catalyst (from Protocol 1)

-

Dichloromethane (DCM) or other suitable solvent

-

Magnetic stirrer and stirring bar

-

Reaction vial

Procedure:

-

To a reaction vial, add the squaramide catalyst (1-10 mol%).

-

Add the solvent (e.g., DCM) and stir to dissolve the catalyst.

-

Add β-nitrostyrene (1.0 eq) to the solution.

-

Add acetylacetone (1.2-2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for the time specified in the data tables (typically 1-24 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica (B1680970) gel to afford the chiral Michael adduct.

Analysis: The yield of the product should be determined after purification. The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the performance of various dimethyl squarate-derived organocatalysts in representative asymmetric reactions.

Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes

| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 2.0 | Ether | 1 | 88 | 96 | [1] |

| 2.0 | Toluene | 1 | 94 | 97 | [1] |

| 2.0 | CH₂Cl₂ | 0.5 | 96 | 98 | [1] |

| 0.5 | CH₂Cl₂ | 1 | 95 | 97 | [1] |

| 0.1 | CH₂Cl₂ | 4 | 92 | 95 | [1] |

Reaction conditions: 2,4-pentanedione and β-nitrostyrene with a cinchonine-derived squaramide catalyst at room temperature.

Table 2: Asymmetric Friedel-Crafts Alkylation of Indoles with N-Tosyl Imines

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 2.5 | Toluene | 50 | 24 | 93 | 95 | [2] |

| 2.5 | THF | 50 | 24 | 88 | 95 | [2] |

| 2.5 | Dioxane | 50 | 24 | 90 | 92 | [2] |

| 2.5 | CH₂Cl₂ | 50 | 24 | 85 | 90 | [2] |

Reaction conditions: Indole and N-tosylbenzaldimine with a chiral squaramide catalyst.[2]

Conclusion

Dimethyl squarate is a highly valuable and versatile precursor for the synthesis of a wide array of bifunctional squaramide organocatalysts. The modular and straightforward synthesis allows for the creation of tailored catalysts for specific asymmetric transformations. These organocatalysts have demonstrated exceptional performance in terms of yield and stereoselectivity in various carbon-carbon bond-forming reactions, highlighting their significant potential in academic research and the pharmaceutical industry for the efficient construction of chiral molecules.

References

Application Notes and Protocols for Friedel-Crafts Reactions Catalyzed by Squaramide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting asymmetric Friedel-Crafts reactions catalyzed by chiral squaramide derivatives. This class of organic catalysts has emerged as a powerful tool for the enantioselective formation of carbon-carbon bonds, offering high yields and excellent stereocontrol under mild reaction conditions. Their bifunctional nature, capable of activating both the nucleophile and the electrophile through hydrogen bonding, makes them highly efficient for a variety of substrates.

Core Concepts

Bifunctional squaramide catalysts operate through a cooperative activation mechanism. The two N-H protons on the squaramide core act as hydrogen-bond donors, activating the electrophile (e.g., nitroalkene, imine). Simultaneously, a basic moiety on the catalyst, typically a tertiary amine from a cinchona alkaloid or a similar chiral scaffold, deprotonates and activates the nucleophile (e.g., indole (B1671886), naphthol). This dual activation within a chiral environment allows for precise control over the stereochemical outcome of the reaction.

Applications in Organic Synthesis and Drug Discovery

The enantiomerically enriched products obtained from squaramide-catalyzed Friedel-Crafts reactions are valuable building blocks in the synthesis of pharmaceuticals and biologically active compounds. For instance, the alkylation of indoles at the C3 position is a key step in the synthesis of various alkaloids and drug candidates. The ability to introduce chirality early in a synthetic route with high efficiency is a significant advantage in the development of new chemical entities.

Experimental Protocols

Protocol 1: Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroalkenes

This protocol describes a general procedure for the asymmetric addition of indoles to β-nitrostyrenes, a common and effective method for synthesizing chiral 3-substituted indole derivatives.[1][2]

Materials:

-

Chiral bifunctional squaramide catalyst (e.g., quinine-derived)

-

Indole or substituted indole

-

trans-β-nitrostyrene or substituted derivative

-

Dichloromethane (B109758) (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Reaction vial

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add the chiral squaramide catalyst (0.004 mmol, 2 mol%).

-

Add the indole (0.2 mmol, 1 equivalent) and the trans-β-nitrostyrene (0.2 mmol, 1 equivalent) to the vial.

-

Dissolve the mixture in anhydrous dichloromethane (0.5 mL).

-

Stir the reaction mixture at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired 3-substituted indole derivative.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enantioselective Friedel-Crafts Reaction of Indoles with N-Tosyl Imines

This protocol outlines the asymmetric addition of indoles to N-tosyl imines, yielding chiral 3-indolyl methanamine derivatives, which are important precursors for various biologically active molecules.[3][4]

Materials:

-

Chiral squaramide catalyst (e.g., derived from (R,R)-1,2-diaminocyclohexane)

-

Indole or substituted indole

-

N-tosyl imine

-

Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stir bar

-

Reaction vial

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

-

To a mixture of the N-tosyl imine (0.4 mmol) and the squaramide catalyst (0.0025 mmol, 2.5 mol%) in a reaction vial, add anhydrous THF (0.1 mL).

-

Add the indole (0.1 mmol) in one portion to the solution.

-

Heat the solution to 50 °C and maintain this temperature, stirring for the specified reaction time (monitor by TLC).[5]

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired product.[5]

-

Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation: Performance of Squaramide Catalysts

The following tables summarize the performance of various squaramide catalysts in Friedel-Crafts reactions with different substrates.

Table 1: Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroalkenes [1]

| Entry | Indole Derivative | Nitroalkene Derivative | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Indole | trans-β-nitrostyrene | 2 | 80 | >99 |

| 2 | 2-Methylindole | trans-β-nitrostyrene | 2 | 75 | 98 |

| 3 | 5-Methoxyindole | trans-β-nitrostyrene | 2 | 82 | >99 |

| 4 | Indole | 4-Chloro-β-nitrostyrene | 2 | 78 | 99 |

| 5 | Indole | 2-Chloro-β-nitrostyrene | 2 | 72 | 97 |

Table 2: Enantioselective Friedel-Crafts Reaction of Indoles with N-Tosyl Imines [3][4]

| Entry | Indole Derivative | N-Tosyl Imine Derivative | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Indole | N-Tosylbenzaldimine | 2.5 | 88 | 95 |

| 2 | 2-Methylindole | N-Tosylbenzaldimine | 2.5 | 85 | 92 |

| 3 | 5-Bromoindole | N-Tosylbenzaldimine | 2.5 | 90 | 96 |

| 4 | Indole | N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | 2.5 | 92 | 94 |

| 5 | Indole | N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide | 2.5 | 86 | 93 |

Table 3: Asymmetric Friedel-Crafts Alkylation of Naphthols and Pyrazolones [6]

| Entry | Nucleophile | Electrophile | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | 2-Naphthol | (E)-N,N-dimethyl-3-(2-nitrovinyl)aniline | 5 | 95 | 92 |

| 2 | 2-Naphthol | (E)-1-methoxy-4-(2-nitrovinyl)benzene | 5 | 99 | 90 |

| 3 | 1,3-Dimethyl-4-(E)-cinnamoyl-1H-pyrazol-5(4H)-one | trans-β-nitrostyrene | 5 | 98 | 96 |

| 4 | 1-Phenyl-3-methyl-4-(E)-cinnamoyl-1H-pyrazol-5(4H)-one | trans-β-nitrostyrene | 5 | 97 | 95 |

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for squaramide-catalyzed Friedel-Crafts reactions.

Caption: Proposed catalytic cycle for the Friedel-Crafts reaction.

Caption: General workflow for squaramide-catalyzed reactions.

References

- 1. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Squaramide-catalyzed enantioselective Friedel–Crafts reaction of indoles with imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. Squaramide-catalysed asymmetric Friedel–Crafts alkylation of naphthol and unsaturated pyrazolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Synthesis of Substituted Quinones using Dimethyl Squarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinones are a class of organic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The development of efficient and regioselective methods for the synthesis of substituted quinones is crucial for the exploration of new therapeutic agents. One such versatile method utilizes dimethyl squarate as a starting material to produce a variety of substituted benzoquinones and naphthoquinones. This approach, pioneered by Moore and coworkers, offers a powerful tool for accessing complex quinone structures.

These application notes provide a detailed overview of the synthesis of substituted quinones from dimethyl squarate, including a general reaction workflow, a proposed mechanism, detailed experimental protocols for key steps, and a summary of representative transformations.

General Reaction Workflow

The synthesis of substituted quinones from dimethyl squarate is a multi-step process that can be broadly divided into two key stages:

-

Formation of a Vinylcyclobutenedione Intermediate: Dimethyl squarate is first reacted with a vinyllithium (B1195746) reagent to generate a 3-alkoxy-4-vinylcyclobuten-1,2-dione. This intermediate is a key building block for the subsequent annulation reaction.

-

Annulation to form the Quinone Ring: The vinylcyclobutenedione intermediate is then treated with a second organolithium reagent. The resulting adduct undergoes a thermal electrocyclic ring-opening followed by cyclization and elimination to afford the final substituted quinone.

This sequence allows for the introduction of two different substituents onto the quinone ring in a regiocontrolled manner.

Proposed Reaction Mechanism

The key step in the formation of the quinone ring is the thermal rearrangement of the 4-hydroxycyclobutenone adduct. This process is believed to proceed through a concerted electrocyclic ring-opening of the cyclobutene (B1205218) ring to form a vinylketene intermediate. This is followed by a 6π-electrocyclization and subsequent tautomerization and elimination of methanol (B129727) to yield the aromatic hydroquinone, which is then oxidized to the final quinone product.

Quantitative Data

The following table summarizes a representative example of a substituted quinone synthesized using this methodology, highlighting the versatility of the organolithium reagents that can be employed.

| Starting Material (Vinylcyclobutenedione) | R¹ | R²-Li | Product (Substituted Quinone) | Yield (%) |

| 3-Ethenyl-4-methoxycyclobutene-1,2-dione | -H | n-Butyllithium | 2-Butyl-6-ethenyl-5-methoxy-1,4-benzoquinone | 75 |

Experimental Protocols

Protocol 1: Synthesis of 3-Ethenyl-4-methoxycyclobutene-1,2-dione (Key Intermediate)

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

Dimethyl squarate

-

Dry Tetrahydrofuran (THF)

-

Vinyllithium solution in THF

-

Trifluoroacetic anhydride (B1165640)

-

10% Aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Equipment:

-

Flame-dried, round-bottomed flask with a magnetic stir bar, rubber septum, and nitrogen inlet

-

Dry ice-acetone bath

-

Syringes

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a stirred solution of dimethyl squarate (1.0 eq) in dry THF at -78 °C under a nitrogen atmosphere, add vinyllithium (1.3 eq) dropwise via syringe.

-

Stir the resulting yellow solution at -78 °C for 2 hours.

-

Add trifluoroacetic anhydride (1.5 eq) dropwise to the reaction mixture.

-

Continue stirring for 30 minutes at -78 °C.

-

Quench the reaction by pouring the cold solution into a separatory funnel containing 10% aqueous ammonium chloride and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 3-ethenyl-4-methoxycyclobutene-1,2-dione as a yellow solid.

Protocol 2: Synthesis of 2-Butyl-6-ethenyl-5-methoxy-1,4-benzoquinone

This protocol is a continuation from Protocol 1 and is also adapted from Organic Syntheses.[1]

Materials:

-

3-Ethenyl-4-methoxycyclobutene-1,2-dione

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium solution in hexanes

-

10% Aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Equipment:

-

Flame-dried, round-bottomed flask with a magnetic stir bar, rubber septum, and nitrogen inlet

-

Dry ice-acetone bath

-

Syringes

-

Cannula

-

Heating mantle or oil bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a stirred solution of 1-hexyne (1.2 eq) in dry THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.2 eq) dropwise via syringe. Stir for 20 minutes to generate lithium hexynide.

-

In a separate flask, dissolve 3-ethenyl-4-methoxycyclobutene-1,2-dione (1.0 eq) in dry THF at -78 °C.

-

Transfer the freshly prepared lithium hexynide solution to the solution of the vinylcyclobutenedione via cannula.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Remove the cooling bath and allow the solution to warm to room temperature.

-

Heat the solution to reflux for 2 hours.

-

Cool the reaction to room temperature and quench with 10% aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield 2-butyl-6-ethenyl-5-methoxy-1,4-benzoquinone as a yellow oil.

Applications in Drug Development

The ability to introduce a wide range of substituents onto the quinone core makes this synthetic methodology particularly attractive for the generation of compound libraries for drug discovery. Quinone-based compounds have been investigated for their potential as:

-

Anticancer Agents: Many natural and synthetic quinones exhibit cytotoxicity against various cancer cell lines.

-